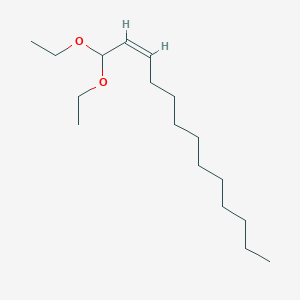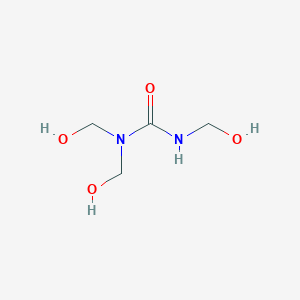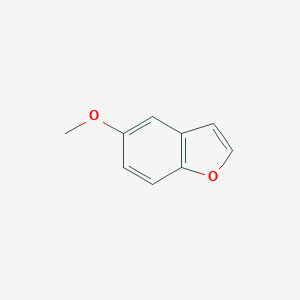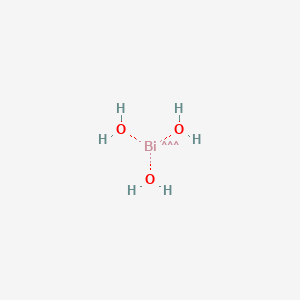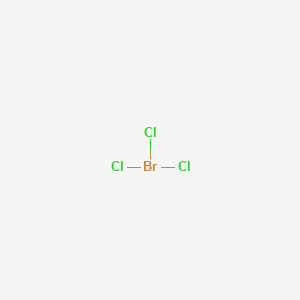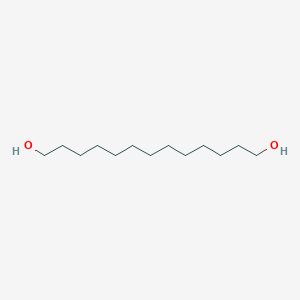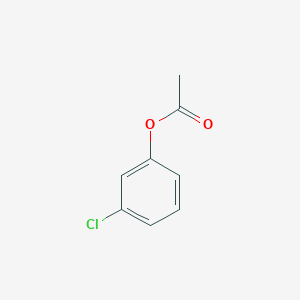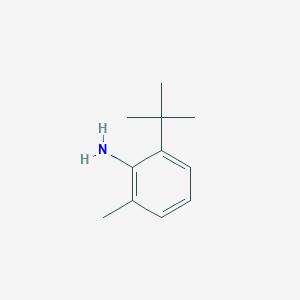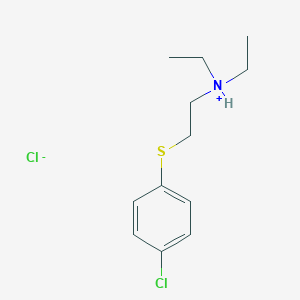
2-(4-Chlorophenylthio)triethylamine hydrochloride
Overview
Description
2-(4-Chlorophenylthio)triethylamine hydrochloride is a chemical compound with the molecular formula C12H19Cl2NS . It is also known as CPTA .
Synthesis Analysis
The synthesis of 2-(4-Chlorophenylthio)triethylamine hydrochloride has been studied in various contexts. For instance, it has been used in the study of carotenogenesis in mung bean seedlings . The compound has also been reported to affect carotenoid biosynthesis .Molecular Structure Analysis
The molecular structure of 2-(4-Chlorophenylthio)triethylamine hydrochloride consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and sulfur (S) atoms . The average mass of the molecule is 280.257 Da .Chemical Reactions Analysis
In the context of carotenogenesis in mung bean seedlings, 2-(4-Chlorophenylthio)triethylamine hydrochloride has been shown to affect the synthesis of carotenoids . Specifically, it has been observed that lycopene, which is normally absent, appeared and increased to 17 per cent of total carotenoids after an eight-day treatment with this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Chlorophenylthio)triethylamine hydrochloride include its molecular formula (C12H19Cl2NS), average mass (280.257 Da), and mono-isotopic mass (279.061523 Da) .Scientific Research Applications
Carotenoid Biosynthesis in Blakeslea Trispora
CPTA significantly impacts carotenogenesis in Blakeslea trispora, leading to the accumulation of lycopene as the principal pigment. It may act as both an inhibitor of cyclase(s) and a derepressor of genes regulating enzyme synthesis in the lycopene pathway (Hsu, Yokoyama, & Coggins, 1972).
Carotenoids in Citrus Fruits
In citrus fruits, like the trigeneric citrus hybrid Sinton citrangequat, CPTA treatment leads to a marked accumulation of lycopene, altering the fruit's pigmentation (Yokoyama, Coggins, & Henning, 1971).
Lycopene Accumulation in Various Plants
CPTA treatment has been successful in inducing lycopene accumulation in a range of carotenogenic tissues, offering a valuable tool for studying carotenoid biosynthesis and gene control mechanisms (Coggins, Henning, & Yokoyama, 1970).
Chemical Inducers of Carotenogenesis
Among several triethylamine derivatives studied, CPTA was effective in inducing lycopene formation in grapefruit. Its structure, featuring a tertiary alkylamine, appears essential for this activity (Hsu et al., 1975).
Carotenogenesis in Turkish Lemons and Oranges
CPTA also significantly influenced carotenoid biosynthesis in Turkish lemons and oranges, with notable accumulation of lycopene and ζ-carotene (Valadon & Mummery, 1978).
Effect on Phycomyces carA Mutants
In the presence of CPTA, an increase in carotenoids was observed in Phycomyces carA mutants. CPTA seems to release a negative control by β-carotene, suggesting its involvement in a regulatory mechanism related to carotenoid biosynthesis (Murillo, 1980).
Conversion of Guanosine into Acyclovir
CPTA is used in the synthesis of acyclovir, an antiviral medication, demonstrating its utility in pharmaceutical synthesis (Buck, Eleuteri, & Reese, 1994).
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanylethyl-diethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNS.ClH/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12;/h5-8H,3-4,9-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNMGUBLKCLAEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+](CC)CCSC1=CC=C(C=C1)Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14214-33-6 (Parent) | |
| Record name | Chlorophenylthiotriethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013663075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
280.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenylthio)triethylamine hydrochloride | |
CAS RN |
13663-07-5 | |
| Record name | Ethanamine, 2-[(4-chlorophenyl)thio]-N,N-diethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13663-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorophenylthiotriethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013663075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-CHLOROPHENYLTHIO)TRIETHYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75480770SU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



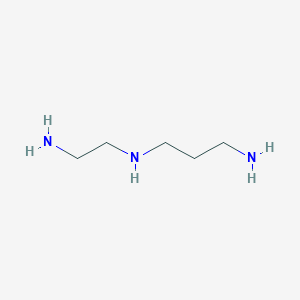
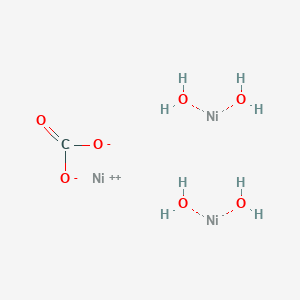

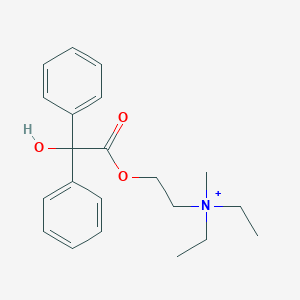
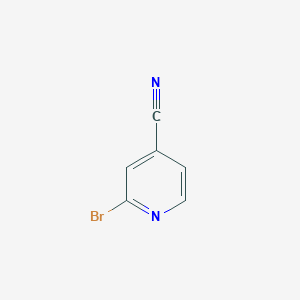
![2-Methylthieno[3,2-b]thiophene](/img/structure/B76589.png)
